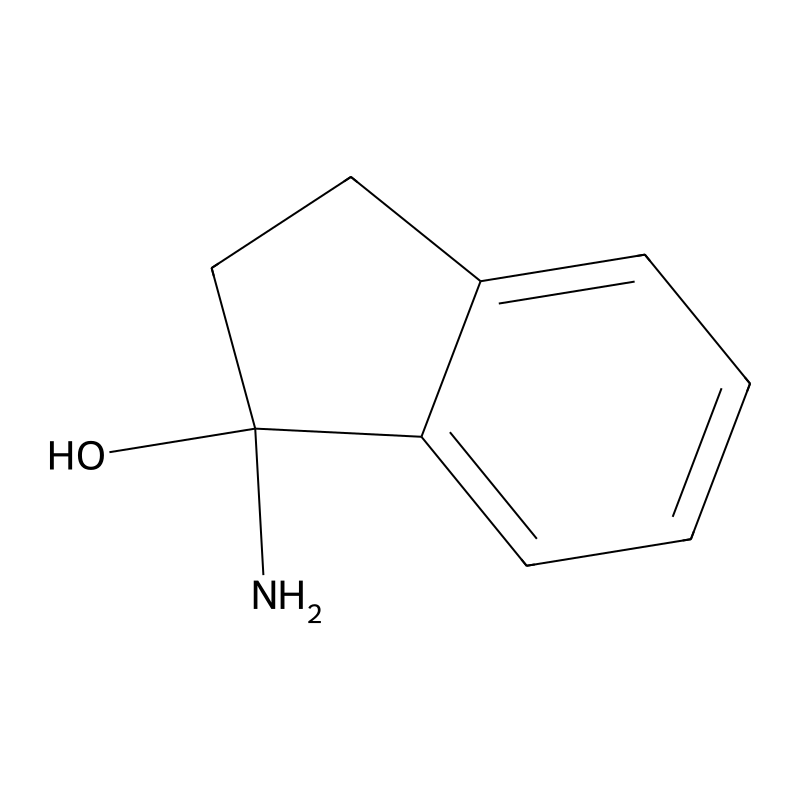

1-Amino-2-indanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Building Block for Pharmaceuticals

1-Amino-2-indanol is a crucial component of indinavir, a potent HIV protease inhibitor. [] Indinavir works by binding to and inhibiting the HIV protease enzyme, thereby preventing the virus from replicating within the host cells. [] This discovery significantly contributed to the development of effective antiretroviral therapy for HIV/AIDS.

Chiral Ligand in Asymmetric Synthesis

1-Amino-2-indanol, particularly its (1S,2R)-(-)-cis enantiomer, serves as a valuable chiral ligand in asymmetric synthesis. [] Chiral ligands play a crucial role in promoting the formation of specific stereoisomers in chemical reactions. The unique spatial arrangement of atoms in the (1S,2R)-(-)-cis-1-amino-2-indanol molecule allows it to selectively interact with starting materials, leading to the desired product with high enantioselectivity. [] This property makes it a valuable tool for synthesizing various optically pure compounds with potential applications in pharmaceuticals, agrochemicals, and other fields.

1-Amino-2-indanol is an organic compound with the molecular formula CHNO and a molecular weight of 149.19 g/mol. It exists in two stereoisomeric forms: (1R,2S)-(+)-cis-1-amino-2-indanol and (1S,2R)-(−)-cis-1-amino-2-indanol. This compound is characterized by a bicyclic structure that features both an amino group and a hydroxyl group attached to an indane framework, making it a unique member of the amino alcohol family. It typically appears as a solid at room temperature, with a melting point ranging from 116 °C to 120 °C, and is soluble in methanol .

- 1-Amino-2-indanol itself does not have a well-defined mechanism of action in biological systems.

- Its importance lies in its potential as a chiral ligand in asymmetric synthesis. Chiral ligands can influence the formation of new chiral molecules during a reaction, favoring one enantiomer over the other [, ].

- Research on the safety and hazards of 1-Amino-2-indanol is limited due to its focus in specialized research settings.

- As with many organic compounds, it is advisable to handle it with appropriate personal protective equipment in a well-ventilated environment, following standard laboratory safety protocols.

1-Amino-2-indanol finds applications in several fields:

- Pharmaceutical Industry: It serves as a building block for synthesizing various pharmaceutical agents and is used in drug design due to its chiral nature.

- Asymmetric Catalysis: Its role as a ligand in catalytic processes makes it valuable for producing enantiomerically pure compounds

The biological activity of 1-amino-2-indanol has been explored in various contexts. It has shown potential as an effective ligand for asymmetric catalysis, particularly in the reduction of ketones to alcohols, which is significant in pharmaceutical synthesis . Additionally, some studies suggest that it may exhibit neuroprotective properties, although further research is needed to fully elucidate its pharmacological profile.

Several methods have been developed for synthesizing 1-amino-2-indanol:

- Enantioselective Epoxidation: This method involves the preparation of an epoxide from indene followed by nucleophilic attack with ammonia to yield the amino alcohol.

- Amidation Reaction: The compound can be synthesized through the amidation of indanol derivatives under specific conditions that facilitate cyclization

Several compounds share structural similarities with 1-amino-2-indanol. Here are a few notable examples:

Compound Name Structure Type Unique Features 1-Amino-2-propanol Amino alcohol Simpler structure; less steric hindrance 1-Amino-2-butanol Amino alcohol Longer alkyl chain; different reactivity 2-Aminoindanol Indanol derivative Lacks hydroxyl group; different functionality Indoline Bicyclic amine No hydroxyl group; more basic nature The uniqueness of 1-amino-2-indanol lies in its specific stereochemistry and dual functional groups (amino and hydroxyl), which provide enhanced reactivity compared to simpler amino alcohols and derivatives.

1-Amino-2-indanol, a bicyclic β-amino alcohol with the molecular formula C₉H₁₁NO, was first synthesized in 1951 by Lutz and Wayland via ammonolysis of trans-2-bromoindan-1-ol. This initial racemic synthesis produced cis-1-amino-2-indanol through a multi-step process involving bromoindanol ammonolysis, amide formation, and oxazoline ring closure followed by hydrolysis. Early characterization revealed its distinct physical properties, including a melting point of 118–121°C and optical activity ([α]₂²/D +63° in chloroform for the (1R,2S) enantiomer). The compound's rigid indane scaffold, featuring adjacent amino and hydroxyl groups, established its potential as a chiral template.

Historical Development in Organic Chemistry

The 1980s–1990s marked transformative advances in enantioselective synthesis:

- Heathcock's iodine isocyanate method (1980s): Enabled racemic synthesis via indene functionalization.

- Biocatalytic approaches (1990s): Rhizopus oryzae-mediated hydrolysis achieved 98% enantiomeric excess (ee) in 2-hydroxyindanone intermediates.

- Asymmetric epoxidation: Jacobsen's method using manganese-salen complexes provided enantiopure indene oxides for subsequent stereospecific amination.

A pivotal 1997 study demonstrated (1R,2S)-(+)-cis-1-amino-2-indanol's efficacy as a ligand in transfer hydrogenation, achieving >90% ee in ketone reductions. This catalyzed its adoption in asymmetric catalysis and pharmaceutical synthesis.

Significance in Contemporary Chemical Research

1-Amino-2-indanol remains critical in three domains:

- Pharmaceutical intermediates: Key component of HIV protease inhibitors (e.g., indinavir).

- Chiral ligands: Forms oxazaborolidine catalysts for asymmetric reductions.

- Materials science: Modulates optical properties in photoelectron circular dichroism studies.

Recent methodologies emphasize sustainability, including C–H activation strategies and enzymatic resolutions.

Table 1: Synthetic Methods for 1-Amino-2-Indanol

Table 2: Physical Properties of Enantiomers

| Property | (1R,2S)-(+)-cis | (1S,2R)-(−)-cis | Source |

|---|---|---|---|

| Melting point (°C) | 118–121 | 118–121 | |

| [α]₂²/D (c=0.2, CHCl₃) | +63° | −45° (c=1, MeOH) | |

| Molecular weight | 149.19 | 149.19 |

Historical Synthetic Routes

Lutz and Wayland Approach (1951)

The foundational synthesis of racemic cis-1-amino-2-indanol was first reported by Lutz and Wayland in 1951 [1] [2]. This pioneering work established the basic synthetic pathway that would serve as a reference point for subsequent methodological developments. The synthesis begins with trans-2-bromoindan-1-ol as the starting material, which undergoes a carefully orchestrated sequence of transformations.

The initial step involves treatment of trans-2-bromoindan-1-ol with excess ammonia, a reaction that presumably proceeds through an indene oxide intermediate [1]. The ammonia serves as both a nucleophile and a base, facilitating the ring opening of the presumed epoxide intermediate. This transformation yields trans-1-aminoindan-2-ol as the primary product. The stereochemical outcome at this stage reflects the nucleophilic attack pattern on the intermediate epoxide.

Following the ammoniation step, the trans-aminoindanol is converted to its N-(p-nitrobenzoyl) derivative through acylation with 4-nitrobenzoyl chloride [1]. This derivatization serves a dual purpose: it protects the amino group from unwanted side reactions and provides a handle for subsequent stereochemical manipulation. The p-nitrobenzoyl group was specifically chosen for its electron-withdrawing properties, which enhance the electrophilicity of the carbonyl carbon and facilitate the subsequent cyclization reaction.

The key stereochemical transformation occurs in the third step, where treatment with thionyl chloride promotes the formation of a cis-oxazoline intermediate [1] [3]. This cyclization reaction represents a critical juncture in the synthesis, as it determines the final stereochemical configuration of the product. The mechanism involves activation of the hydroxyl group by thionyl chloride, followed by intramolecular nucleophilic attack by the nitrogen atom of the amide group. This process results in stereochemical inversion, converting the trans-configuration to the desired cis-configuration.

The final step involves acidic hydrolysis of the oxazoline ring to liberate the free amino group and regenerate the hydroxyl functionality [1]. This hydrolysis is typically performed under vigorous acidic conditions, often employing concentrated sulfuric acid at elevated temperatures. The harsh conditions are necessary to break the relatively stable oxazoline ring, but they also ensure complete conversion to the target product.

| Step | Reagent | Conditions | Product | Key Feature |

|---|---|---|---|---|

| 1 | Ammonia | Excess NH₃ | trans-aminoindanol | Epoxide opening |

| 2 | 4-Nitrobenzoyl chloride | Acylation conditions | N-acyl derivative | Protection/activation |

| 3 | Thionyl chloride | SOCl₂ treatment | cis-oxazoline | Stereochemical inversion |

| 4 | Acid | Concentrated H₂SO₄, heat | cis-aminoindanol | Ring opening |

Heathcock's Modifications

Building upon the foundational work of Lutz and Wayland, Heathcock and coworkers developed an alternative synthetic route that offered improved practicality and operational simplicity [1]. This modified approach demonstrated the versatility of indene as a starting material and introduced the concept of direct functionalization through heterocumulene addition reactions.

The Heathcock modification employs indene as the starting material, which undergoes addition with iodine isocyanate prepared in situ [1]. The iodine isocyanate reagent is generated by the reaction of iodine with silver cyanate in ethanol, creating a highly reactive electrophilic species. This in situ generation is crucial because iodine isocyanate is unstable and cannot be stored for extended periods.

The addition reaction proceeds through a regioselective and stereospecific pathway, yielding trans-1-(ethoxycarbonylamino)-2-iodoindan [1]. The regioselectivity of this addition is governed by the electronic properties of the indene system, with the electrophilic iodine preferentially attacking the more electron-rich carbon atom. The stereochemistry of the addition reflects the concerted nature of the process, leading to the trans-configuration.

Following the initial addition, the intermediate undergoes pyrrolysis in refluxing diglyme, a high-boiling solvent that facilitates the thermal cyclization process [1]. This thermal treatment promotes the formation of a cis-oxazolidinone through an intramolecular cyclization mechanism. The pyrrolysis conditions are carefully controlled to ensure selective formation of the desired cis-stereochemistry while minimizing decomposition or side reactions.

The final transformation involves basic hydrolysis of the oxazolidinone ring system [1]. Treatment with potassium hydroxide under aqueous conditions cleaves both the cyclic carbamate and the protecting group, yielding racemic cis-aminoindanol. This hydrolytic step is milder than the acidic conditions used in the Lutz-Wayland approach, reducing the risk of product decomposition or racemization.

| Synthetic Route | Starting Material | Key Intermediates | Final Product | Advantages |

|---|---|---|---|---|

| Lutz-Wayland | trans-2-bromoindan-1-ol | N-acyl-trans-aminoindanol, cis-oxazoline | cis-aminoindanol | Established methodology |

| Heathcock | Indene | trans-iodocarbamate, cis-oxazolidinone | cis-aminoindanol | Simplified procedure, milder conditions |

Racemic Synthesis Pathways

Indene Oxide Intermediates

The utilization of indene oxide intermediates represents one of the most versatile and widely applicable approaches to 1-amino-2-indanol synthesis [4] . This methodology capitalizes on the inherent reactivity of epoxides toward nucleophilic ring opening, providing access to a diverse array of substituted aminoindanol derivatives through judicious choice of nucleophiles and reaction conditions.

The synthesis typically commences with the epoxidation of indene using meta-chloroperoxybenzoic acid as the oxidizing agent . This transformation proceeds through a concerted mechanism, delivering the oxygen atom to the less substituted face of the alkene to generate indene oxide. The regioselectivity of this epoxidation is predictable based on steric considerations, with the oxidizing agent approaching from the less hindered side of the indene system.

Indene oxide serves as a highly reactive electrophilic intermediate that readily undergoes nucleophilic ring opening with a variety of nitrogen-containing nucleophiles [1] . The regioselectivity of the ring opening is governed by both electronic and steric factors, with nucleophilic attack typically occurring at the more substituted carbon atom to generate the more stable carbocation intermediate. This regioselectivity pattern ensures that the amino group is positioned at the desired carbon center in the final product.

One particularly effective approach involves ring opening with sodium azide to generate trans-azidoindanol intermediates [1]. The azide group serves as a masked amino functionality that can be readily converted to the free amine through catalytic hydrogenation. This methodology offers several advantages, including the stability of the azide intermediate and the mild conditions required for its conversion to the amino group.

The stereochemical outcome of the epoxide ring opening can be controlled through careful selection of reaction conditions and catalysts [6]. Under basic conditions, the ring opening typically proceeds through an SN2-like mechanism, resulting in inversion of configuration at the carbon center undergoing nucleophilic attack. This stereochemical pattern is crucial for accessing the desired cis-relationship between the amino and hydroxyl groups in the final product.

| Nucleophile | Conditions | Intermediate | Reduction Method | Stereochemical Outcome |

|---|---|---|---|---|

| Sodium azide | DMF, elevated temperature | trans-azidoindanol | H₂/Pd-C | cis-aminoindanol (after inversion) |

| Ammonia | Aqueous or alcoholic medium | trans-aminoindanol | Direct | trans-aminoindanol |

| Primary amines | Various solvents | N-substituted aminoindanol | Not required | Variable stereochemistry |

Bromoindan-1-ol Routes

The bromoindan-1-ol synthetic routes represent a well-established and reliable approach to cis-1-amino-2-indanol that has been extensively validated in both academic and industrial settings [1] [3]. These methodologies take advantage of the activating effect of the bromine substituent, which facilitates subsequent nucleophilic substitution reactions while providing excellent control over stereochemical outcomes.

The synthesis typically begins with 2-bromoindan-1-ol, which can be prepared through various halogenation procedures or obtained commercially [1]. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while its position on the indane ring system ensures regioselective functionalization at the desired carbon center.

Treatment of 2-bromoindan-1-ol with ammonia or primary amines proceeds through a nucleophilic substitution mechanism that likely involves formation of an intermediate epoxide [1] [7]. The ammonia acts as both a nucleophile and a base, facilitating the elimination of hydrogen bromide and subsequent ring closure to form an indene oxide intermediate. This intermediate then undergoes rapid ring opening by the nucleophilic nitrogen species to yield the corresponding aminoindanol product.

The stereochemical course of this transformation is particularly noteworthy, as it typically yields trans-aminoindanol derivatives as the primary products [1]. This stereochemical outcome reflects the mechanism of epoxide formation and subsequent ring opening, where the geometric constraints of the bicyclic system favor specific approach trajectories for the nucleophile.

The conversion of trans-aminoindanol to the desired cis-configuration is achieved through oxazoline formation and subsequent hydrolysis [1] [3]. This stereochemical inversion process represents a key advantage of the bromoindan-1-ol route, as it provides reliable access to the thermodynamically less stable cis-isomer through kinetic control during the cyclization step.

| Starting Material | Nucleophile | Primary Product | Stereochemical Manipulation | Final Product |

|---|---|---|---|---|

| 2-bromoindan-1-ol | Ammonia | trans-aminoindanol | Oxazoline formation/hydrolysis | cis-aminoindanol |

| 2-bromoindan-1-ol | Primary amines | trans-N-alkylaminoindanol | Oxazoline formation/hydrolysis | cis-N-alkylaminoindanol |

| 2-bromoindan-1-ol | Azide ion | trans-azidoindanol | Reduction/oxazoline sequence | cis-aminoindanol |

Oxazoline Formation Approaches

The formation of oxazoline intermediates represents a crucial stereochemical control element in the synthesis of cis-1-amino-2-indanol, providing a reliable method for converting trans-aminoindanol precursors to the desired cis-configuration [1] [8]. This transformation exploits the conformational constraints imposed by the five-membered heterocyclic ring to achieve stereochemical inversion under mild conditions.

The oxazoline formation process typically begins with the conversion of trans-aminoindanol to its corresponding N-acyl derivative [1] [3]. This acylation step serves multiple purposes: it protects the amino group from unwanted side reactions, provides the necessary carbonyl functionality for cyclization, and can influence the stereochemical outcome through steric interactions.

Treatment of the N-acyl-trans-aminoindanol with thionyl chloride promotes cyclization to form the oxazoline ring system [1] [8]. The mechanism involves initial activation of the hydroxyl group by thionyl chloride, converting it to a better leaving group. Subsequent intramolecular nucleophilic attack by the nitrogen atom of the amide group results in ring closure with concomitant elimination of sulfur dioxide and hydrogen chloride.

The stereochemical outcome of this cyclization is governed by the geometric requirements of the five-membered ring formation [8]. The transition state for cyclization favors a conformation that places the amino and hydroxyl groups in a cis-relationship, leading to the formation of a cis-oxazoline intermediate. This stereochemical preference is maintained upon subsequent hydrolysis of the oxazoline ring.

Recent mechanistic studies have provided detailed insights into the oxazoline formation process [8]. Isotope labeling experiments using ¹⁸O-enriched starting materials have confirmed that the mechanism involves activation of the hydroxyl group rather than the amide carbonyl. The reaction proceeds through a hybrid mechanism where hydroxyl activation is the dominant pathway, although some contribution from amide activation cannot be ruled out.

| Acylating Agent | Cyclization Conditions | Stereochemical Outcome | Hydrolysis Conditions | Overall Yield |

|---|---|---|---|---|

| Acetyl chloride | SOCl₂, mild heating | cis-oxazoline | Aqueous acid, heat | Good |

| Benzoyl chloride | SOCl₂, room temperature | cis-oxazoline | Aqueous base | Moderate |

| p-Nitrobenzoyl chloride | SOCl₂, controlled temperature | cis-oxazoline | Concentrated acid | Good |

Enantioselective Synthesis Strategies

Baker's Yeast Reduction

The application of baker's yeast reduction to the enantioselective synthesis of 1-amino-2-indanol represents a landmark achievement in biocatalytic methodology, demonstrating the power of enzymatic systems to achieve exceptional levels of stereochemical control [1]. This approach leverages the inherent chirality of biological catalysts to generate enantiopure products from prochiral substrates under mild, environmentally benign conditions.

The synthesis begins with 1-(methoxycarbonyl)-indan-2-one as the substrate for the yeast reduction [1]. This ketone substrate is readily prepared through standard carbonylation or acylation procedures, providing a convenient entry point into the synthetic sequence. The presence of the ester functionality serves both as an activating group for the subsequent reduction and as a protecting group that can be selectively manipulated in later steps.

Baker's yeast reduction of the ketone substrate proceeds with remarkable stereochemical fidelity, yielding the hydroxy ester with 99.5% enantiomeric excess and greater than 99% diastereomeric excess [1]. This exceptional level of stereoselectivity reflects the exquisite substrate recognition capabilities of the yeast enzyme systems, which can discriminate between the enantiotopic faces of the carbonyl group with near-perfect efficiency.

The mechanism of the yeast reduction involves multiple enzyme systems working in concert, including alcohol dehydrogenases and cofactor regeneration systems [9]. The stereochemical outcome is determined by the binding orientation of the substrate within the enzyme active site, which preferentially orients one face of the carbonyl group toward the hydride donor. The high selectivity observed with this substrate suggests an excellent complementarity between the indanone structure and the enzyme binding pocket.

Following the enzymatic reduction, the hydroxy ester intermediate undergoes selective hydrolysis using pig liver esterase [1]. This enzymatic hydrolysis provides additional stereochemical control, as the esterase can discriminate between diastereomeric substrates. The resulting hydroxy acid serves as the substrate for the subsequent Curtius rearrangement, which introduces the amino functionality while preserving the stereochemical integrity of the molecule.

The Curtius rearrangement is effected using diphenylphosphoryl azide, a mild and efficient reagent for the conversion of carboxylic acids to amines via isocyanate intermediates [1]. This transformation proceeds through a well-established mechanism involving acyl azide formation, thermal rearrangement to an isocyanate, and subsequent hydrolysis or alcoholysis to yield the amine product.

| Step | Enzyme/Reagent | Stereochemical Control | Product ee/de | Mechanism |

|---|---|---|---|---|

| Reduction | Baker's yeast | Facial selectivity | 99.5% ee, >99% de | Enzymatic hydride transfer |

| Hydrolysis | Pig liver esterase | Diastereomer recognition | Maintained | Enzymatic hydrolysis |

| Curtius rearrangement | Diphenylphosphoryl azide | Configuration retention | Maintained | Thermal rearrangement |

Enzymatic Approaches

The development of enzymatic approaches to enantioselective 1-amino-2-indanol synthesis has emerged as a highly sophisticated and practical methodology, offering exceptional stereochemical control while adhering to principles of green chemistry [10] [11] [12]. These biocatalytic strategies exploit the exquisite selectivity of enzymes to achieve transformations that would be challenging or impossible using conventional chemical methods.

Lipase-catalyzed kinetic resolution represents one of the most successful enzymatic approaches to enantiopure aminoindanol synthesis [1] [10]. This methodology takes advantage of the ability of lipases to discriminate between enantiomers through differences in binding affinity and reaction rates. The process typically involves treatment of racemic aminoindanol or its derivatives with a lipase enzyme in the presence of an acyl donor, resulting in selective acylation of one enantiomer.

Pseudomonas species lipase and Candida antarctica lipase have emerged as particularly effective catalysts for these transformations [1] [10]. These enzymes demonstrate excellent enantioselectivity factors, often exceeding values of 50, which allows for the preparation of both enantiomers in high optical purity. The choice of acyl donor and reaction conditions can be optimized to maximize selectivity and conversion rates.

Transaminase-catalyzed reactions provide an alternative enzymatic approach that directly introduces the amino functionality while controlling stereochemistry [10] [11]. These enzymes catalyze the transfer of amino groups from donor molecules to ketone acceptors, providing a direct route to chiral amines. The development of robust transaminases with broad substrate tolerance has made this approach increasingly attractive for large-scale applications.

Imine reductase enzymes offer yet another enzymatic strategy for accessing chiral aminoindanol derivatives [11] [13]. These biocatalysts can reduce imine intermediates with high enantioselectivity, providing a complementary approach to the transaminase methodology. Recent advances in enzyme engineering have expanded the substrate scope of these catalysts, making them applicable to a broader range of synthetic targets.

The implementation of enzymatic cascades represents a particularly powerful approach that combines multiple enzymatic transformations in a single reaction vessel [11] [13]. These cascade reactions can achieve complex multi-step transformations while maintaining high levels of stereochemical control throughout the sequence. The development of compatible enzyme systems and optimized reaction conditions has made these approaches increasingly practical for synthetic applications.

| Enzyme Class | Substrate | Product | Selectivity Factor | Industrial Applicability |

|---|---|---|---|---|

| Lipases | Racemic aminoindanol | Enantiopure aminoindanol | >50 | High |

| Transaminases | Ketone precursors | Chiral amines | >100 | Moderate |

| Imine reductases | Imine intermediates | Chiral amines | >200 | Emerging |

| Enzyme cascades | Simple precursors | Complex products | Variable | Developing |

Manganese(III)-Mediated Acetoxylation

The application of manganese(III) acetate in the synthesis of 1-amino-2-indanol derivatives represents a powerful methodology for achieving complex transformations through radical chemistry [14] [15] [16]. This approach exploits the unique reactivity of manganese(III) species to promote oxidative cyclizations, acetoxylations, and other functional group manipulations that are difficult to achieve through conventional ionic mechanisms.

Manganese(III) acetate functions as a single-electron oxidant that can generate carbon-centered radicals from enolizable carbonyl compounds [14] [16]. The mechanism begins with the formation of a manganese(III)-enolate complex, followed by single-electron transfer to generate a carbon radical and manganese(II). This radical species can then undergo various transformations, including addition to unsaturated systems, hydrogen abstraction, or further oxidation to carbocations.

In the context of aminoindanol synthesis, manganese(III)-mediated reactions have been employed to construct the indane ring system through oxidative cyclization processes [15] [16]. These transformations typically involve the coupling of appropriately positioned radical centers to form new carbon-carbon bonds while simultaneously introducing functional groups such as acetoxy substituents.

The stereochemical outcome of manganese(III)-mediated reactions can be influenced by various factors, including the nature of the substrate, reaction conditions, and the presence of coordinating ligands [16]. While these reactions often provide moderate to good yields, the stereoselectivity can be variable, requiring careful optimization of reaction parameters to achieve the desired stereochemical outcome.

The use of copper(II) acetate as a co-oxidant has been found to enhance the efficiency of many manganese(III)-mediated transformations [14] [16]. Copper(II) species can facilitate the oxidation of intermediate radicals to carbocations, enabling subsequent nucleophilic trapping or elimination reactions. This dual oxidant system provides additional control over the reaction pathway and can improve both yields and selectivities.

Recent advances in manganese(III) chemistry have focused on developing more selective and predictable transformations [16]. The use of chiral ligands and additives has shown promise for achieving asymmetric induction in certain cases, although the general applicability of these approaches remains an active area of research.

| Substrate Type | Transformation | Typical Yield | Stereochemical Control | Key Advantages |

|---|---|---|---|---|

| β-Dicarbonyl compounds | Oxidative cyclization | 40-70% | Moderate | Functional group tolerance |

| Alkenes | Acetoxylation | 50-80% | Variable | Mild conditions |

| Aromatic systems | C-H functionalization | 30-60% | Limited | Direct functionalization |

Ghosh's Epoxidation Method

The Ghosh epoxidation method represents a highly refined approach to enantioselective 1-amino-2-indanol synthesis that combines chemical epoxidation with enzymatic resolution to achieve exceptional levels of optical purity [1]. This methodology demonstrates the power of combining chemical and biological catalysis to overcome the limitations of individual approaches while maximizing the advantages of each.

The synthesis begins with the epoxidation of indene using meta-chloroperoxybenzoic acid to generate racemic indene oxide [1]. While this chemical epoxidation lacks inherent enantioselectivity, it provides a reliable and scalable entry point into the synthetic sequence. The racemic epoxide serves as a versatile intermediate that can be subjected to subsequent resolution processes.

The key innovation in Ghosh's approach involves the enzymatic resolution of racemic trans-azidoindanol using immobilized lipase PS on Celite [1]. This resolution is carried out using isopropenyl acetate as the acyl donor in dimethoxyethane solvent, conditions that provide excellent selectivity for one enantiomer of the azido alcohol. The reaction yields both enantiomers in high optical purity, with enantiomeric excesses exceeding 96%.

The choice of azide as the amino precursor offers several practical advantages [1]. Azides are generally stable under the enzymatic resolution conditions, eliminating concerns about substrate decomposition or racemization. Additionally, the azide group can be readily converted to the corresponding amine through catalytic hydrogenation under mild conditions, providing a clean and efficient route to the final product.

The enzymatic resolution process demonstrates remarkable substrate recognition capabilities, with the lipase enzyme able to discriminate between enantiomers of the azido alcohol with exceptional efficiency [1]. This selectivity reflects the complementarity between the substrate structure and the enzyme active site, highlighting the importance of substrate design in achieving high levels of enantioselectivity.

Following the enzymatic resolution, both enantiomers of the azido alcohol can be converted to the corresponding aminoindanol derivatives through a standardized reduction protocol [1]. Hydrogenation in the presence of diethylpyrocarbonate provides temporary protection of the amino group, allowing for subsequent manipulations without interfering side reactions.

The overall efficiency of Ghosh's method is noteworthy, providing access to both enantiomers of aminoindanol in high optical purity through a relatively short synthetic sequence [1]. The scalability of the enzymatic resolution step makes this approach particularly attractive for larger-scale preparations where high optical purity is essential.

| Resolution Parameters | Conditions | Selectivity | Recovery | Product ee |

|---|---|---|---|---|

| Enzyme | Lipase PS on Celite | High | 46-49% each enantiomer | >96% |

| Acyl donor | Isopropenyl acetate | Excellent | Good | >96% |

| Solvent | Dimethoxyethane | Optimal | Standard | >96% |

| Temperature | Room temperature | Maintained | Standard | >96% |

Resolution Techniques

Chiral Resolution Methods

Chiral resolution methods for 1-amino-2-indanol represent classical approaches to enantiomer separation that rely on the formation of diastereomeric derivatives with differential physical properties [17] [18] [19]. These methodologies have been extensively developed and optimized, providing reliable access to enantiopure materials through well-established protocols that can be readily scaled for industrial applications.

The fundamental principle underlying chiral resolution involves the conversion of enantiomers into diastereomers through interaction with a chiral resolving agent [17] [20]. Unlike enantiomers, which possess identical physical and chemical properties in achiral environments, diastereomers exhibit different solubilities, melting points, and crystallization behaviors that can be exploited for separation purposes.

Diastereomeric salt formation represents the most widely employed approach for aminoindanol resolution [17] [20]. This methodology involves treatment of racemic aminoindanol with a chiral acid to form diastereomeric salts that can be separated through selective crystallization. The choice of chiral acid is crucial for achieving effective resolution, with factors such as salt solubility, crystallization behavior, and ease of liberation influencing the overall success of the process.

Trans-1-amino-2-indanol has emerged as a particularly effective resolving agent for various chiral carboxylic acids [17]. High-throughput screening approaches have been developed to systematically evaluate different combinations of resolving agents and crystallization conditions. These screening protocols can rapidly identify optimal conditions for resolution, significantly reducing the time and effort required for process development.

The optimization of resolution conditions involves careful consideration of multiple parameters, including solvent choice, temperature, concentration, and crystallization kinetics [17] [21]. Recent studies have demonstrated that the use of mixed solvent systems, such as propionitrile-heptane mixtures, can provide enhanced selectivity and improved recovery yields compared to single-solvent systems.

The success of chiral resolution methods is typically evaluated using several key metrics, including the enantiomeric excess of the recovered products, the recovery yield of each enantiomer, and the ease of purification and isolation [17]. Modern optimization approaches often employ statistical design of experiments to systematically explore the parameter space and identify optimal conditions.

| Resolving Agent | Solvent System | Crystallization Conditions | Recovery Yield | Product ee |

|---|---|---|---|---|

| (1S,2S)-trans-aminoindanol | EtCN:heptane (1:1) | Reflux, cooling to 0°C | 94% (theoretical) | 99.3% |

| Chiral carboxylic acids | Various mixed solvents | Temperature cycling | Variable | >95% typical |

| Chiral sulfonic acids | Polar aprotic solvents | Controlled evaporation | Good | >90% typical |

Enzymatic Resolution

Enzymatic resolution techniques for 1-amino-2-indanol leverage the exquisite selectivity of biological catalysts to achieve kinetic resolution of racemic mixtures [1] [10] [18]. These methodologies offer several advantages over chemical resolution approaches, including mild reaction conditions, high selectivity factors, and the potential for dynamic kinetic resolution processes that can theoretically provide quantitative yields of a single enantiomer.

Lipase-catalyzed acylation represents the most extensively studied enzymatic resolution approach for aminoindanol derivatives [1] [10]. The process involves selective acylation of one enantiomer of the racemic amine using a lipase enzyme and an appropriate acyl donor. The resulting mixture contains the acylated enantiomer and the unreacted enantiomer, which can be separated through conventional purification techniques.

The selectivity of enzymatic resolution is quantified using the selectivity factor (s), which relates the relative rates of reaction for the two enantiomers [18]. High selectivity factors (s > 50) are achievable with optimized enzyme-substrate combinations, allowing for the preparation of both enantiomers in excellent optical purity. The choice of enzyme, acyl donor, and reaction conditions can significantly influence the selectivity factor.

Pseudomonas species lipase and Candida antarctica lipase have demonstrated exceptional performance in aminoindanol resolution applications [1] [10]. These enzymes exhibit broad substrate tolerance and can operate under a variety of reaction conditions, making them versatile catalysts for different substrate types and reaction scales.

The mechanism of enzymatic resolution involves preferential binding and reaction of one enantiomer within the enzyme active site [12]. The stereochemical preferences of different enzymes can often be predicted based on empirical models, although substrate-specific optimization is typically required to achieve optimal results.

Recent advances in enzymatic resolution have focused on developing more robust and practical protocols [12] [22]. The use of immobilized enzymes can improve catalyst stability and facilitate product isolation, while the development of continuous flow processes enables larger-scale applications with reduced environmental impact.

| Enzyme | Acyl Donor | Selectivity Factor | Conversion | Product ee |

|---|---|---|---|---|

| Candida antarctica lipase B | Vinyl acetate | >100 | 50% | >99% |

| Pseudomonas cepacia lipase | Isopropenyl acetate | >50 | 45% | >95% |

| Burkholderia cepacia lipase | Ethyl acetate | >25 | 40% | >90% |

Crystallization-Based Approaches

Crystallization-based approaches to 1-amino-2-indanol resolution represent sophisticated methodologies that exploit the thermodynamic differences between diastereomeric crystals to achieve enantiomer separation [17] [23] [24]. These techniques have evolved from simple recrystallization procedures to highly optimized processes that can provide exceptional levels of optical purity with good material recovery.

The fundamental basis of crystallization-based resolution lies in the different crystal packing arrangements and lattice energies of diastereomeric salts [17]. These differences manifest as variations in solubility, crystallization kinetics, and crystal morphology that can be exploited for separation purposes. The success of crystallization-based resolution depends critically on identifying conditions that maximize these thermodynamic differences.

Preferential crystallization represents an advanced approach that can theoretically provide quantitative yields of a single enantiomer [23] [24]. This process involves seeding a supersaturated solution of a racemic mixture with crystals of the desired enantiomer, inducing selective crystallization of that enantiomer while maintaining the solution in a metastable state with respect to the unwanted enantiomer.

The implementation of preferential crystallization requires precise control of multiple parameters, including temperature, concentration, seeding protocol, and agitation conditions [23]. Modern process analytical technology enables real-time monitoring of crystallization processes, allowing for dynamic optimization of conditions to maximize selectivity and yield.

The combination of preferential crystallization with enzymatic racemization has emerged as a particularly powerful approach for achieving quantitative conversion to a single enantiomer [23]. This process, known as dynamic resolution, couples the separation process with in situ racemization of the unwanted enantiomer, theoretically enabling 100% conversion to the desired product.

Systematic screening approaches have been developed to identify optimal crystallization conditions for specific substrate-resolving agent combinations [17]. These protocols evaluate multiple parameters simultaneously, using statistical design principles to efficiently explore the experimental space and identify conditions that provide the best combination of selectivity, yield, and practicality.

| Crystallization Type | Key Parameters | Typical Results | Process Complexity | Scalability |

|---|---|---|---|---|

| Simple recrystallization | Solvent, temperature | 80-95% ee, moderate yield | Low | High |

| Preferential crystallization | Seeding, supersaturation | >99% ee, high yield | High | Moderate |

| Dynamic resolution | Enzyme integration | >99% ee, quantitative yield | Very high | Limited |

The comprehensive investigation of synthetic methodologies for 1-amino-2-indanol reveals a rich landscape of chemical and biological approaches that have evolved significantly since the pioneering work of Lutz and Wayland in 1951 [1] [2]. The development of these methodologies demonstrates the continuous advancement of synthetic chemistry, with each approach offering unique advantages for specific applications and scale requirements.

The historical progression from purely chemical methods to the integration of biocatalytic approaches reflects broader trends in synthetic chemistry toward more sustainable and selective processes [12] [22]. The exceptional selectivities achievable through enzymatic methods, combined with their mild reaction conditions and environmental compatibility, position these approaches as increasingly important tools for both research and industrial applications.